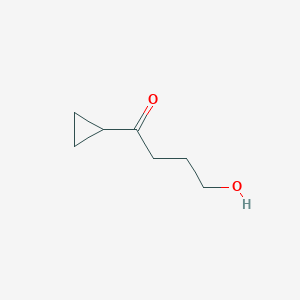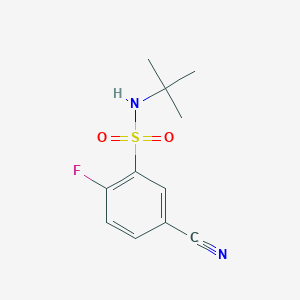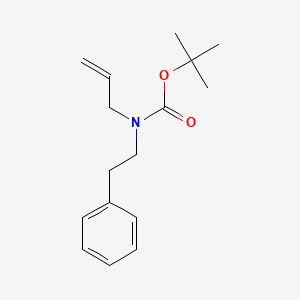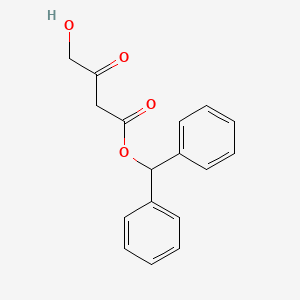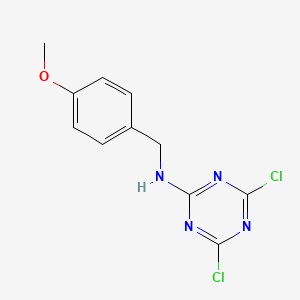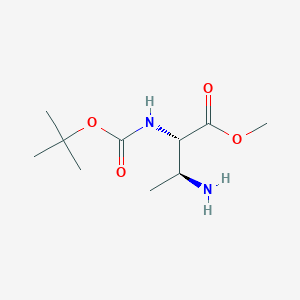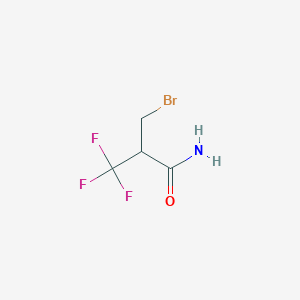
2-(bromomethyl)-3,3,3-trifluoropropanamide
描述
2-(bromomethyl)-3,3,3-trifluoropropanamide: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-3,3,3-trifluoropropanamide typically involves the bromination of alpha-trifluoromethylpropionamide. This can be achieved through the reaction of alpha-trifluoromethylpropionamide with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
化学反应分析
Types of Reactions:
Substitution Reactions: 2-(bromomethyl)-3,3,3-trifluoropropanamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form beta-trifluoromethylpropionamide by using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of beta-Bromo-alpha-trifluoromethylpropionic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of substituted alpha-trifluoromethylpropionamides.
Reduction: Formation of beta-trifluoromethylpropionamide.
Oxidation: Formation of beta-Bromo-alpha-trifluoromethylpropionic acid.
科学研究应用
Chemistry: 2-(bromomethyl)-3,3,3-trifluoropropanamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It serves as a model compound to understand the interactions of these functional groups with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases. The presence of the trifluoromethyl group enhances the metabolic stability and bioavailability of the compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(bromomethyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives.
相似化合物的比较
- alpha-Bromo-alpha-trifluoromethylpropionamide
- beta-Chloro-alpha-trifluoromethylpropionamide
- beta-Bromo-alpha-difluoromethylpropionamide
Comparison: 2-(bromomethyl)-3,3,3-trifluoropropanamide is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom increases its reactivity in substitution reactions. These properties make this compound a valuable compound in various research and industrial applications.
属性
分子式 |
C4H5BrF3NO |
|---|---|
分子量 |
219.99 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C4H5BrF3NO/c5-1-2(3(9)10)4(6,7)8/h2H,1H2,(H2,9,10) |
InChI 键 |
YOONJEIPECPGJI-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)N)C(F)(F)F)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
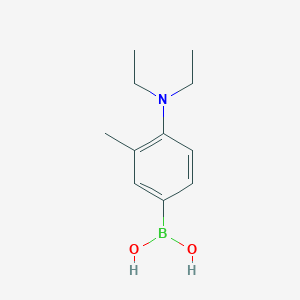
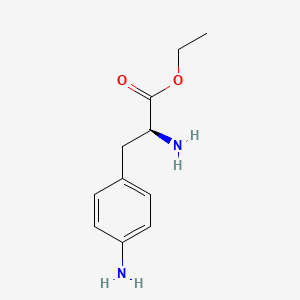
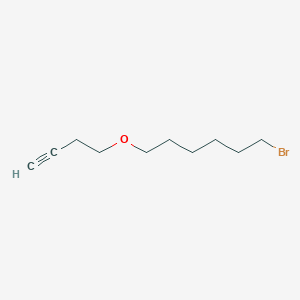
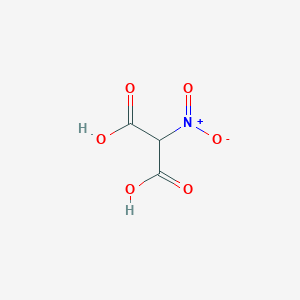
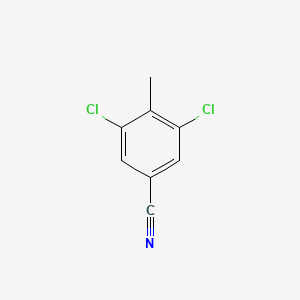
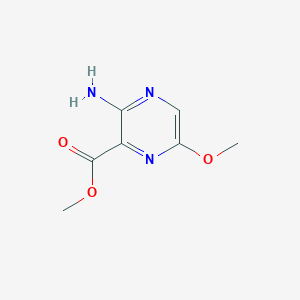
![1,2,3,3a,5,9b-Hexahydrocyclopenta[c]quinolin-4-one](/img/structure/B8630805.png)
![N-[N-(2,6-Dimethylphenyl)-N'-methylcarbamimidoyl]urea](/img/structure/B8630817.png)
